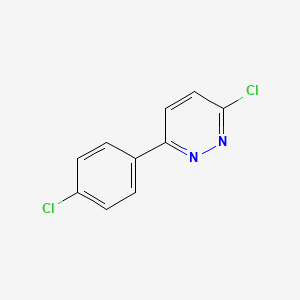

3-Chloro-6-(4-chlorophenyl)pyridazine

Description

Evolution of Pyridazine (B1198779) Chemistry in Medicinal and Materials Science

The study of pyridazine and its derivatives has evolved considerably, expanding from initial synthetic explorations to widespread applications in medicinal chemistry and materials science. researchgate.net Historically, the synthesis of the parent pyridazine heterocycle was achieved through methods like the condensation of phenylhydrazine (B124118) and levulinic acid, or the oxidation and subsequent decarboxylation of benzocinnoline. wikipedia.org Modern synthetic approaches have since become more sophisticated, utilizing strategies such as the inverse electron demand Diels-Alder (iEDDA) reaction to create pyridazine-based compounds with high purity. researchgate.net

In medicinal chemistry, the pyridazine scaffold is recognized as a "privileged structure," appearing in numerous biologically active molecules. nih.govrsc.org Its derivatives are known to exhibit a wide spectrum of pharmacological activities. researchgate.netslideshare.net This has led to the development of several commercial drugs containing the pyridazine core, including agents for cardiovascular diseases and psychiatric conditions. wikipedia.orgnih.gov The increasing interest over the past few decades has spurred the creation of novel drugs and pharmacological tools based on this heterocyclic system. researchgate.net Research has also explored fused bicyclic and tricyclic systems, such as pyrrolo[1,2-b]pyridazines, which show potential as antitumor, antibacterial, and anti-inflammatory agents. researchgate.netnih.gov

In the realm of materials science, pyridazine derivatives are investigated for their potential use as optical materials and ligands for catalysis. researchgate.net Their unique electronic and structural characteristics make them suitable components for creating advanced materials with specific functions.

Significance of Halogenated Pyridazine Scaffolds in Organic Synthesis

Halogenated pyridazines, particularly chloro-derivatives, are crucial intermediates in organic synthesis. The presence of a halogen atom, such as chlorine, on the pyridazine ring provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of various functional groups. google.commdpi.com This versatility makes compounds like 3,6-dichloropyridazine (B152260) a common starting material for constructing more complex molecular architectures. google.com

The synthetic utility of these halogenated scaffolds is demonstrated in their use to prepare a wide array of derivatives, including phenoxy pyridazines and aminopyridazines, which are themselves important intermediates for pharmaceuticals and other fine chemicals. google.com The chlorine atom can be selectively replaced, enabling the regioselective synthesis of disubstituted pyridazines. mdpi.com This strategic functionalization is a cornerstone of building libraries of compounds for drug discovery and developing alpha-helix mimetics based on a pyridazine core. nih.govnih.gov The ability to perform C-C bond-forming reactions, such as Suzuki arylations on brominated pyridazines, further expands the synthetic potential of these halogenated intermediates. mdpi.com

Current Research Paradigms for 3-Chloro-6-(4-chlorophenyl)pyridazine and Related Analogs

Research on this compound focuses on its synthesis and its role as a building block for more complex molecules. The compound itself is a solid at room temperature and possesses the chemical formula C₁₀H₆Cl₂N₂. sigmaaldrich.comnih.gov

Synthesis and Properties: The primary synthesis routes for this compound often start from related pyridazine precursors. One documented method involves the reaction of 6-(4-chlorophenyl)-3(2H)-pyridazinone with chlorosulfonyl isocyanate to yield the target compound. chemicalbook.com Another approach utilizes 3,6-Dichloropyridazine as a starting material. chemicalbook.com

Interactive Table: Physicochemical Properties of this compound Click on the headers to sort the data.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆Cl₂N₂ | nih.govchemicalbook.comchemicalbook.com |

| Molecular Weight | 225.07 g/mol | nih.govchemicalbook.comchemicalbook.com |

| CAS Number | 58059-29-3 | nih.govchemicalbook.com |

| Appearance | Solid | sigmaaldrich.com |

| InChI Key | ARQKIDKGCMDXKY-UHFFFAOYSA-N | sigmaaldrich.comnih.gov |

Research on Analogs: The study of analogs of this compound provides insight into structure-activity relationships and potential applications. For instance, the synthesis of 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine has been reported, which was then used to create further fused heterocyclic systems like pyridazinotriazines. nih.gov This highlights the utility of the chloropyridazine moiety as a platform for generating diverse molecular structures. nih.gov

Another related analog is the positional isomer, 3-chloro-6-(2-chlorophenyl)pyridazine, which shares the same molecular formula and weight but differs in the substitution pattern on the phenyl ring. chemsynthesis.com Research on such analogs helps in understanding how the placement of substituents affects the chemical properties and reactivity of the molecule. The development of synthetic routes for various pyridazine derivatives, including those with different substitution patterns, remains an active area of chemical research. liberty.edubeilstein-journals.org

Interactive Table: Synthesis Methods for this compound Explore different documented synthetic routes.

| Starting Material | Reagent(s) | Conditions | Yield | Reference |

| 6-(4-Chlorophenyl)-3(2H)-pyridazinone | Chlorosulfonyl isocyanate | 60 - 65 °C, 3.5 h | 70% | chemicalbook.com |

| 3,6-Dichloropyridazine | (4-chlorophenyl)boronic acid | Not specified | Not specified | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-(4-chlorophenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-8-3-1-7(2-4-8)9-5-6-10(12)14-13-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQKIDKGCMDXKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30482734 | |

| Record name | 3-Chloro-6-(4-chlorophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58059-29-3 | |

| Record name | 3-Chloro-6-(4-chlorophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Chloro 6 4 Chlorophenyl Pyridazine

Precursor Synthesis and Derivatization Routes

The construction of the target molecule often relies on the initial synthesis of key building blocks, namely the chlorinated pyridazine (B1198779) core and the 4-chlorophenyl moiety.

A common and crucial precursor for the synthesis of 3-Chloro-6-(4-chlorophenyl)pyridazine is 3,6-dichloropyridazine (B152260). This symmetrical intermediate provides two reactive sites for further functionalization.

The synthesis of 3,6-dichloropyridazine is typically accomplished through the chlorination of 3,6-pyridazinediol. The reaction involves treating 3,6-pyridazinediol with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). datapdf.comnih.gov The diol itself can be prepared from maleic anhydride (B1165640) and hydrazine (B178648). The high reactivity of the chlorine atoms in 3,6-dichloropyridazine, particularly for nucleophilic substitution and cross-coupling reactions, makes it a versatile starting material. nih.govnih.gov

Another relevant intermediate, although less direct for the target compound, is 4-amino-3,6-dichloropyridazine, which can be acylated to form oxazolo[5,4-c]pyridazine structures. researchgate.net The synthesis of various chlorinated pyridazinone derivatives often starts from mucochloric acid, reacting with substituted phenylhydrazines. researchgate.net These alternative intermediates highlight the diverse chemistry of chlorinated pyridazines.

| Intermediate | Starting Material | Key Reagent | Reference |

|---|---|---|---|

| 3,6-Dichloropyridazine | 3,6-Pyridazinediol | Phosphorus oxychloride (POCl₃) | datapdf.comnih.gov |

| 5-Aryl-4-chloro-2-(phenyl)-2H-pyridazin-3-one | Mucochloric acid | Substituted phenylhydrazine (B124118) | researchgate.net |

To introduce the 4-chlorophenyl group, specific precursors are required, primarily for use in cross-coupling reactions or condensation cyclizations.

For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, 4-chlorophenylboronic acid is the indispensable precursor. It is a commercially available reagent, making this route highly accessible.

Alternatively, for syntheses involving the construction of the pyridazine ring with the phenyl substituent already in place, 4-chlorophenylhydrazine is a key intermediate. google.comgoogle.com The preparation of 4-chlorophenylhydrazine typically starts from 4-chloroaniline. The synthesis involves a diazotization reaction of 4-chloroaniline with sodium nitrite under acidic conditions to form a diazonium salt. This is followed by a reduction step. google.comgoogle.com One method uses an ammonium sulfite solution as the reducing agent, which offers advantages in handling and reaction performance compared to solid sodium sulfite. google.com Another described method uses sodium metabisulfite for the reduction. google.com

Direct Synthetic Pathways to this compound

Direct methods for forging the C-C bond between the pyridazine ring and the 4-chlorophenyl group are highly efficient. Cross-coupling reactions are the predominant strategies employed for this purpose.

The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to a halogen-carbon bond, making it an excellent substrate for cross-coupling reactions. nih.govresearchgate.net These reactions offer a powerful and versatile tool for creating the C-C bond at the C-6 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for the synthesis of this compound. researchgate.net This reaction involves the coupling of a chlorinated pyridazine with an arylboronic acid. The most common pathway is the reaction of 3,6-dichloropyridazine with 4-chlorophenylboronic acid . nih.govrsc.org

Due to the symmetrical nature of 3,6-dichloropyridazine, mono-substitution can be achieved efficiently under controlled conditions. rsc.org The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precatalyst. A base is required to activate the boronic acid.

Key components of the Suzuki-Miyaura reaction for this synthesis include:

Palladium Catalysts : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst. nih.govmdpi.com Other catalysts like [1,4-Bis(diphenylphosphino)butane]palladium(II) dichloride [Pd(dppb)Cl₂] have also been found to be effective for coupling with heteroaryl chlorides. acs.org

Bases : A variety of inorganic bases are used, such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄). nih.govmdpi.com

Solvents : The reaction is typically carried out in aprotic solvents like 1,4-dioxane or dimethoxyethane (DME), often with the addition of water or ethanol. nih.govrsc.org

| Halogenated Pyridazine | Boronic Acid | Catalyst (mol %) | Base | Solvent | Reference |

|---|---|---|---|---|---|

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ (5%) | 2 M Na₂CO₃ | DME/Ethanol/Water | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane | mdpi.com |

| 3,5-Dichloropyridazine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | rsc.org |

Sonogashira Coupling

The Sonogashira coupling is another powerful palladium-catalyzed reaction for forming C-C bonds, specifically by coupling aryl or vinyl halides with terminal alkynes. wikipedia.orgorganic-chemistry.orglibretexts.org While not a direct route to the target compound, it is a key methodology for synthesizing alkynyl-substituted pyridazines, which can be valuable intermediates for further transformations.

The reaction typically employs a palladium(0) catalyst, a copper(I) salt as a co-catalyst (usually CuI), and an amine base such as N,N-diisopropylethylamine (DIPEA) or pyrrolidine. wikipedia.orglibretexts.orgacs.org The Sonogashira reaction could be envisioned as part of a multi-step synthesis towards this compound, but for direct arylation, the Suzuki coupling is more common.

Copper-mediated reactions have a long history in organic synthesis, particularly for forming carbon-heteroatom bonds (e.g., Ullmann and Goldberg reactions). acs.org In the context of C-C bond formation relevant to pyridazine synthesis, copper's primary role is as a co-catalyst in palladium-catalyzed reactions.

As mentioned, the Sonogashira coupling traditionally relies on a copper(I) co-catalyst. organic-chemistry.orglibretexts.org The copper acetylide intermediate is believed to be a key species in the catalytic cycle, which then undergoes transmetalation with the palladium center. While copper-free Sonogashira protocols have been developed, the classic copper-co-catalyzed system remains widely used. wikipedia.org

Direct copper-catalyzed C-C couplings to form bi-aryl systems (Ullmann-type C-C coupling) are known but often require harsh conditions (high temperatures) and are less general than palladium-catalyzed methods for substrates like chlorinated pyridazines. Therefore, in the synthesis of this compound, copper's most significant contribution is as a co-catalyst in reactions like the Sonogashira coupling, rather than as the primary catalyst for the key C-C bond-forming step.

Cyclization Reactions Involving Halogenated Pyridazines

The fundamental structure of the pyridazine ring is typically constructed through the condensation of a 1,4-dicarbonyl compound, or its synthetic equivalent, with hydrazine. To obtain halogenated pyridazines, this core strategy can be adapted in one of two primary ways: by employing halogenated precursors in the cyclization step or by halogenating the pyridazine ring after its formation.

A common precursor for many pyridazine syntheses is maleic anhydride, which upon reaction with hydrazine, forms maleic hydrazide (3,6-dihydroxypyridazine). This intermediate is a crucial building block that can be subsequently halogenated to produce 3,6-dichloropyridazine. The chlorination is typically achieved using strong chlorinating agents like phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃. This di-halogenated intermediate serves as a versatile starting material for the introduction of various substituents onto the pyridazine core.

Alternative cyclization strategies involve inverse-electron-demand Diels-Alder reactions. For instance, electron-deficient dienes like 1,2,4,5-tetrazines can react with dienophiles to form a dihydropyridazine ring, which then aromatizes with the elimination of dinitrogen. If the precursors are appropriately halogenated, this can lead directly to a halogenated pyridazine core. Copper-catalyzed 6-endo-trig cyclizations of β,γ-unsaturated hydrazones also provide a route to 1,6-dihydropyridazines, which can be oxidized to the corresponding pyridazines. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) Strategies for Halogenated Pyridazines

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the functionalization of electron-deficient heterocyclic systems like halogenated pyridazines. libretexts.orgmdpi.com The presence of two electronegative nitrogen atoms in the pyridazine ring lowers the electron density of the carbon atoms, making them susceptible to attack by nucleophiles. This is particularly true for the carbon atoms bearing halogen substituents.

The synthesis of this compound from 3,6-dichloropyridazine is a classic example of an SNAr reaction, specifically a Suzuki cross-coupling reaction. In this approach, 3,6-dichloropyridazine is reacted with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the palladium catalyst to the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. This method is highly efficient for forming the C-C bond between the pyridazine ring and the chlorophenyl moiety.

Solid-phase syntheses have also been developed where 3,6-dichloropyridazine is first immobilized on a resin, such as a Wang resin, via nucleophilic substitution. acs.orgnih.govacs.org The resin-bound chloropyridazine is then subjected to Suzuki coupling conditions with an arylboronic acid, followed by cleavage from the solid support to release the desired 6-arylpyridazin-3(2H)-one. acs.orgnih.govacs.org

Regioselectivity in Nucleophilic Displacements on Dichloropyridazines

In the case of 3,6-dichloropyridazine, the two chlorine atoms are chemically equivalent, so monosubstitution can occur at either the C3 or C6 position without preference, leading to a single product. However, if the pyridazine ring already contains a substituent at the C4 or C5 position, the electronic and steric environment of the C3 and C6 positions becomes differentiated, leading to regioselectivity in subsequent SNAr reactions.

Research has shown that the nature of the substituent and the nucleophile, as well as the reaction conditions, can direct the substitution to a specific position. semanticscholar.org For example, in 4-substituted 3,6-dichloropyridazines, the reaction with sodium methoxide often favors substitution at the C3 position, whereas bulkier alkoxides tend to favor the C6 position. semanticscholar.org This regioselectivity can be explained by considering the electronic effects of the C4 substituent on the adjacent C3 and C5 positions and the steric hindrance it presents to the incoming nucleophile. For instance, an electron-withdrawing group at C4 would activate the C3 position for nucleophilic attack. The choice of solvent can also influence the outcome, with less polar solvents sometimes favoring attack at the C3 position. semanticscholar.org This controlled regioselectivity is crucial for the synthesis of specifically substituted pyridazine derivatives. semanticscholar.orgnih.gov

Tandem Reactions for Multifunctionalization

Tandem, or cascade, reactions offer an efficient route to complex molecules by combining multiple transformations in a single operation without isolating intermediates. nih.gov This approach is valuable for the multifunctionalization of the pyridazine core. For example, a tandem Sonogashira coupling-cycloisomerization sequence has been used to build furo[2,3-c]pyridazine ring systems from 2-bromo-3-aminopyridizinone skeletons. nih.gov

Another strategy involves an imination/electrocyclization cascade. Readily available chlorovinyl aldehydes can react with oxamic acid thiohydrazides to produce functionalized 3-carbamide pyridazines. nih.gov Such methodologies allow for the rapid construction of highly substituted pyridazine frameworks, which can be valuable in various chemical and pharmaceutical applications. nih.gov

| Reaction Type | Starting Materials | Key Features | Resulting Structure |

| Suzuki Coupling | 3,6-Dichloropyridazine, 4-Chlorophenylboronic Acid | Palladium-catalyzed C-C bond formation | This compound |

| Sonogashira/Cycloisomerization | 2-bromo-3-aminopyridizinone, Terminal alkyne | Tandem transition-metal catalysis | Furo[2,3-c]pyridazine |

| Imination/Electrocyclization | Chlorovinyl aldehydes, Oxamic acid thiohydrazides | Cascade reaction | Functionalized 3-carbamide pyridazines |

Novel and Green Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for synthesizing pyridazine derivatives.

Catalyst Development for Efficient Synthesis

The development of highly active and robust catalysts is crucial for improving the efficiency of reactions like Suzuki cross-coupling. Modern palladium catalysts, often employing sophisticated phosphine ligands, can achieve high turnover numbers and operate under milder conditions, reducing energy consumption and waste. Nickel-based catalysts have also emerged as a more economical alternative to palladium for certain cross-coupling reactions. uni-muenchen.de Furthermore, copper-catalyzed cyclization reactions represent an expanding area of research for constructing the pyridazine ring itself under mild conditions. organic-chemistry.org

Solvent-Free and Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry tool. nih.govasianpubs.org Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purities compared to conventional heating methods. mdpi.commdpi.comgeorgiasouthern.edu The synthesis of various pyridazine derivatives, including those with potential biological activity, has been successfully demonstrated using microwave technology. nih.govasianpubs.orgmdpi.com These reactions are sometimes performed under solvent-free conditions, further enhancing their environmental credentials by eliminating the use and disposal of volatile organic solvents. rsc.org For example, the one-pot, three-component synthesis of novel thiazolyl-pyridazinediones has been achieved with high efficiency under microwave irradiation using a natural chitosan catalyst. mdpi.com

| Approach | Advantages | Example Application |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, increased purity | Synthesis of sulfonamide pyridazine derivatives nih.gov |

| Solvent-Free Synthesis | Eliminates organic solvent waste, simplified workup | Aldol condensation/Michael addition for pyridine (B92270) synthesis intermediates rsc.org |

| Novel Catalysts | Milder reaction conditions, lower catalyst loading, cost-effectiveness | Nickel-catalyzed Negishi cross-coupling for trisubstituted pyridazines uni-muenchen.de |

Synthesis of Analogs and Precursors for Further Derivatization

The chemical scaffold of this compound serves as a versatile platform for the synthesis of a variety of heterocyclic compounds with potential biological activities. The reactivity of the chlorine atom at the 3-position allows for its displacement by various nucleophiles, leading to the formation of diverse analogs and precursors for further chemical modifications. This section explores specific synthetic methodologies for creating pyrazolo[3,4-c]pyridazine derivatives, pyridazinone derivatives, and various fused pyridazine systems.

Preparation of Pyrazolo[3,4-c]pyridazine Derivatives from 3-Chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate

A key strategy for the synthesis of pyrazolo[3,4-c]pyridazine derivatives involves the use of ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate as a starting material. This precursor undergoes cyclization with nucleophilic reagents such as hydrazine hydrate (B1144303) or N-monosubstituted hydrazines. nih.gov This reaction leads to the formation of the new pyrazolo[3,4-c]pyridazine ring system. The structures of these novel compounds are typically confirmed through elemental and spectral analyses. The synthesized derivatives have been studied for their effects on the central nervous system. nih.gov

Table 1: Key Reagents in the Synthesis of Pyrazolo[3,4-c]pyridazine Derivatives

| Starting Material | Reagent | Product Type |

|---|---|---|

| Ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate | Hydrazine hydrate | Pyrazolo[3,4-c]pyridazine derivatives |

Formation of Pyridazinone Derivatives

The conversion of this compound to its corresponding pyridazinone derivative is a fundamental transformation in the derivatization of this scaffold. While the direct synthesis of this compound often starts from a pyridazinone precursor, such as 6-(4-chlorophenyl)-3(2H)pyridazinone, by treatment with a chlorinating agent like phosphorus oxychloride, the reverse reaction is also of synthetic importance. chemicalbook.comgoogle.com The hydrolysis of the chloro group at the 3-position can be achieved under various conditions to yield the pyridazinone. This transformation is crucial as pyridazinone derivatives themselves are a class of compounds with significant biological activities.

For instance, the synthesis of 3-chloro-6-(2-hydroxyphenyl)pyridazines has been achieved by reacting 6-(2-hydroxyphenyl)-3(2H)-pyridazinone with phosphorus oxychloride and a disubstituted formamide. google.com This highlights the reversible nature of the chlorination/hydrolysis process, allowing for the interconversion between these two important classes of pyridazine derivatives.

Table 2: Reagents for Interconversion of Chloropyridazines and Pyridazinones

| Reaction | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| Chlorination | 6-(4-chlorophenyl)-3(2H)pyridazinone | Phosphorus oxychloride | This compound |

Synthesis of Fused Pyridazine Systems for Biological Probing

The core structure of this compound is an excellent starting point for the construction of more complex, fused heterocyclic systems. These fused pyridazines are of great interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer and insecticidal activities. nih.govnih.gov

One approach involves the reaction of the chloropyridazine with various nucleophiles to build additional rings. For example, hydrazine hydrate can react with a chloropyridazine derivative to introduce a hydrazinyl group, which can then be used as a handle for further cyclization reactions to form pyridazinotriazine derivatives. nih.gov Specifically, 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine, formed from its corresponding 3-chloro precursor, can be reacted with reagents like acetic anhydride, p-chlorobenzaldehyde, or carbon disulphide to yield fused triazine rings. nih.gov

Furthermore, the molecular hybridization strategy has been employed to design and synthesize novel chloropyridazine hybrids with potential anticancer properties by acting as apoptosis inducers and PARP-1 inhibitors. nih.gov This involves linking the chloropyridazine moiety to other pharmacologically active fragments.

The synthesis of various fused pyridazine systems, such as pyrido[3,4-c]pyridazines, has also been reviewed, with some synthetic routes starting from pyridazine derivatives. mdpi.com These strategies often involve condensation and cyclization reactions to build the new fused ring onto the existing pyridazine core.

Table 3: Examples of Fused Pyridazine Systems Synthesized from Chloropyridazine Precursors

| Precursor Derivative | Reagent(s) | Fused System | Potential Biological Application |

|---|---|---|---|

| 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine | Hydrazine hydrate, then Acetic anhydride | Pyridazinotriazine | Antiviral (Anti-HAV) nih.gov |

| 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine | Hydrazine hydrate, then p-Chlorobenzaldehyde | Pyridazinotriazine | Antiviral (Anti-HAV) nih.gov |

Chemical Reactivity and Transformation Studies of 3 Chloro 6 4 Chlorophenyl Pyridazine

Reactivity of the Pyridazine (B1198779) Core

The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement profoundly influences its chemical behavior, distinguishing it from its parent carbocycle, benzene (B151609), and its isomer, pyridine (B92270).

The pyridazine ring is characterized by its electron-deficient or π-deficient nature. blumberginstitute.orgyoutube.com This is a direct consequence of the presence of two electronegative nitrogen atoms, which exert a strong inductive electron-withdrawing effect on the ring system. This withdrawal of electron density significantly lowers the energy of the ring's molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). blumberginstitute.orgwuxiapptec.com

Key characteristics stemming from this electron deficiency include:

High Dipole Moment : Pyridazine exhibits the largest dipole moment among the diazines, which influences its polarity and solubility. blumberginstitute.org

Reduced Basicity : Compared to pyridine, pyridazine is a much weaker base. blumberginstitute.org

Enhanced Acidity of Ring Protons : The electron-withdrawing nature of the ring nitrogens increases the acidity of the C-H bonds, making them more susceptible to deprotonation by strong bases. blumberginstitute.org

Activation towards Nucleophilic Attack : The low electron density makes the carbon atoms of the pyridazine ring electrophilic and thus highly susceptible to attack by nucleophiles. youtube.comwuxiapptec.com This is the dominant mode of reactivity for the pyridazine core.

Deactivation towards Electrophilic Attack : Conversely, the electron-deficient ring is strongly deactivated towards electrophilic aromatic substitution, a reaction pathway that is highly disfavored. youtube.com

Computational studies on related chlorodiazines show that the LUMO or LUMO+1 energy levels are key to correlating reactivity. For 3-chloropyridazine (B74176), the LUMO+1 has a significant lobe on the carbon atom bonded to the chlorine, indicating its predisposition to nucleophilic substitution at that position. wuxiapptec.com

The primary mode of reaction for 3-Chloro-6-(4-chlorophenyl)pyridazine on its heterocyclic core is nucleophilic aromatic substitution (SNAr). The chlorine atom at the C-3 position is an excellent leaving group and is readily displaced by a wide variety of nucleophiles. This reactivity is analogous to that of acid chlorides, proceeding through an addition-elimination mechanism where the aromaticity of the ring is temporarily disrupted. youtube.com

Studies on the closely related 3,6-dichloropyridazine (B152260) demonstrate the versatility of this substitution. The chlorine atoms can be selectively or sequentially replaced. For instance, reaction with various nucleophiles affords a range of substituted pyridazine derivatives. jofamericanscience.org This reactivity pattern is directly applicable to this compound, where the C-3 chlorine is the target for substitution.

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Amine | Ammonium Hydroxide (NH₄OH) | Aminopyridazine | jofamericanscience.org |

| Hydrazide | Benzoylhydrazine | Triazolopyridazine (via cyclization) | jofamericanscience.org |

| Azide | Sodium Azide (NaN₃) | Azidopyridazine / Tetrazolopyridazine | jofamericanscience.org |

| Thiol/Thiolate | Thiosemicarbazide | Thio-substituted Pyridazine | jofamericanscience.org |

| Alkoxide | Sodium Methoxide (NaOMe) | Alkoxypyridazine | researchgate.net |

Electrophilic aromatic substitution on the pyridazine ring system is generally considered a difficult transformation. The electron-deficient nature of the ring, caused by the two nitrogen atoms, strongly deactivates it towards attack by electrophiles. youtube.com Furthermore, under the acidic conditions often required for electrophilic substitution (e.g., nitration, sulfonation), the pyridazine nitrogen atoms can become protonated, further increasing the ring's deactivation. youtube.com Consequently, reactions of this type, if they occur, require harsh conditions and often result in low yields. Electrophilic attack is far more likely to occur on the appended 4-chlorophenyl ring, which is significantly more electron-rich than the pyridazine core.

Reactions of the Chlorophenyl Moiety

The 4-chlorophenyl group attached at the C-6 position of the pyridazine ring offers a secondary platform for chemical modification, primarily involving the chlorine substituent and the aromatic protons.

The chlorine atom on the phenyl ring is less activated towards nucleophilic substitution than the one on the pyridazine ring. However, it is an ideal handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Potential transformations include:

Suzuki Coupling : Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.

Heck Coupling : Palladium-catalyzed reaction with alkenes to introduce a vinyl substituent.

Buchwald-Hartwig Amination : Palladium-catalyzed coupling with amines to form aniline (B41778) derivatives.

Sonogashira Coupling : Palladium- and copper-catalyzed reaction with terminal alkynes to install an alkyne group.

Stille Coupling : Palladium-catalyzed reaction with organostannanes.

These reactions would typically proceed without affecting the pyridazine ring, although catalyst and ligand choice would be crucial to ensure selectivity. The electronic effect of substituents on the phenyl ring is known to influence the efficiency of such palladium-catalyzed transformations. acs.org

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to a strong organolithium base, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org

In this compound, the pyridazine ring itself can act as a DMG. The nitrogen atoms of the pyridazine are Lewis basic and can coordinate to the lithium atom of a base like n-butyllithium (n-BuLi) or lithium tetramethylpiperidide (LiTMP). researchgate.netwikipedia.org This coordination would direct the deprotonation of the chlorophenyl ring at the ortho position (C-2' or C-6' relative to the pyridazine substituent).

The resulting aryllithium intermediate can then be trapped by a variety of electrophiles to introduce a new functional group exclusively at the ortho position. researchgate.netuwindsor.ca

| Step | Description | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Metalation | Directed deprotonation of the chlorophenyl ring at the ortho position. | n-BuLi or s-BuLi, THF, -78 °C | Ortho-lithiated species |

| 2. Electrophilic Quench | Introduction of an aldehyde group. | DMF (N,N-Dimethylformamide) | Ortho-formylated product |

| Introduction of a carboxylic acid group. | CO₂ (gas) | Ortho-carboxylated product | |

| Introduction of an iodine atom. | I₂ (Iodine) | Ortho-iodinated product | |

| Introduction of a trimethylsilyl (B98337) group. | TMSCl (Trimethylsilyl chloride) | Ortho-silylated product |

This strategy provides a reliable method for synthesizing specifically substituted derivatives that would be difficult to access through classical electrophilic substitution methods, which would be directed by the chloro substituent to the other ortho and para positions.

Derivatization for Enhanced Bioactivity or Specific Applications

The strategic modification of the this compound scaffold is a key area of research, aimed at enhancing its properties for various applications. The reactive chlorine atom at the 3-position serves as a versatile handle for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and molecular frameworks. This derivatization is often pursued to modulate the compound's electronic properties, steric profile, and potential as a ligand for metal coordination, thereby fine-tuning it for specific biological or material science applications.

The incorporation of additional heterocyclic rings onto the this compound core is a common strategy to create more complex structures with potentially new or enhanced functionalities. The chlorine atom at the 3-position is the primary site for these modifications, typically via nucleophilic substitution reactions.

One prominent example involves the reaction of a chloropyridazine derivative with a heterocyclic amine. For instance, the related compound 3-chloro-6-hydrazinylpyridazine can be reacted with acetone (B3395972) to form 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. researchgate.net A more direct pathway involves the substitution of the chloro group. In a key synthetic step to create advanced ligands, 3,6-dichloropyridazine is reacted with pyrazole (B372694) in the presence of a base like potassium carbonate to yield 3-chloro-6-(1H-pyrazol-1-yl)pyridazine. mdpi.com This resulting compound then serves as a bidentate N,N'-ligand for the synthesis of organometallic complexes. mdpi.com

Further elaboration of the pyridazine ring can lead to the formation of fused heterocyclic systems. For example, derivatives of 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one can be converted to the corresponding 3-chloropyridazine using phosphorus oxychloride. nih.gov This chlorinated intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) to substitute the chlorine, yielding a hydrazinylpyridazine derivative. nih.gov This new derivative can subsequently undergo cyclization reactions with reagents like acetic anhydride (B1165640) or carbon disulphide to form fused pyridazinotriazine systems. nih.gov Similarly, pyridazinethione derivatives, formed by treating the corresponding pyridazinone with phosphorus pentasulphide, can react with chloroacetic acid to build a pyridazino[3,4-b] mdpi.comresearchgate.netthiazin-6(7H)-one ring system. nih.gov

Table 1: Examples of Heterocyclic Derivatization Reactions

| Starting Material Class | Reagent(s) | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 3,6-Dichloropyridazine | Pyrazole, K₂CO₃ | 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | mdpi.com |

| 4-(2-(4-chlorophenyl)hydrazinyl)-3-chloropyridazine | Hydrazine hydrate, then Carbon disulphide | Pyridazino[4,3-e] mdpi.comnih.govresearchgate.nettriazine | nih.gov |

| Pyridazinethione derivative | Chloroacetic acid | Pyridazino[3,4-b] mdpi.comresearchgate.netthiazinone | nih.gov |

| Pyridazine-derived semicarbazone | Selenium dioxide | Selenadiazolopyridazine | mdpi.com |

| Pyridazine-derived semicarbazone | Thionyl chloride | Thiadiazolopyridazine | mdpi.com |

The pyridazine ring system, with its two adjacent nitrogen atoms, is an excellent scaffold for designing ligands for transition metal coordination. wikipedia.org The nitrogen atoms act as Lewis basic sites, readily donating their lone pair of electrons to form coordinate bonds with metal centers. The derivatization of this compound, particularly by introducing other coordinating groups, can create multidentate ligands capable of forming stable and structurally diverse metal complexes and coordination polymers.

A significant example is the use of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine as an N,N'-bidentate ligand. This molecule coordinates to a ruthenium(II) center, specifically from a (η⁶-p-cymene)ruthenium(II) precursor, to form half-sandwich Ru(II) complexes. mdpi.com In these complexes, the pyrazole and pyridazine nitrogen atoms both bind to the ruthenium ion, creating a stable five-membered chelate ring. mdpi.com The general structure of these complexes is [(η⁶-p-cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(X)]BF₄, where X can be a halide such as chloride, bromide, or iodide. mdpi.com The chloro group on the pyridazine ring in the coordinated ligand is noted to be electron-withdrawing, which helps to stabilize the aromaticity of the pyridazine ring. mdpi.com

The formation of coordination polymers represents a further level of structural complexity. mdpi.com While specific examples starting directly from this compound are not detailed in the provided literature, the principles can be understood from related systems. Coordination polymers are extended networks of metal ions linked by organic ligands. A pyridazine-based ligand, especially one with multiple coordination sites, could bridge multiple metal centers to form one-, two-, or three-dimensional polymeric structures. For instance, if a derivative of this compound were designed with coordinating groups at both the pyridazine and the phenyl rings, it could act as a bridging ligand between metal ions, leading to the self-assembly of a coordination polymer. The geometry of the ligand and the coordination preference of the metal ion would dictate the final architecture of the polymer. mdpi.com

Table 2: Ruthenium(II) Complexes with a Pyridazine-Pyrazolyl Ligand

| Complex Formula | Ligand | Metal Center | Ancillary Ligands | Reference |

|---|---|---|---|---|

| [(η⁶-p-cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(Cl)]BF₄ | 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | Ruthenium(II) | η⁶-p-cymene, Cl⁻ | mdpi.com |

| [(η⁶-p-cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(Br)]BF₄ | 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | Ruthenium(II) | η⁶-p-cymene, Br⁻ | mdpi.com |

| [(η⁶-p-cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(I)]BF₄ | 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | Ruthenium(II) | η⁶-p-cymene, I⁻ | mdpi.com |

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 6 4 Chlorophenyl Pyridazine and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

While a comprehensive search of crystallographic databases reveals a wealth of information on the derivatives of 3-Chloro-6-(4-chlorophenyl)pyridazine, specific X-ray crystallographic data for the parent compound, this compound, is not publicly available in the Cambridge Structural Database (CSD) or other literature sources as of the latest searches. nih.govnih.govbiokeanos.com However, the analysis of closely related derivatives provides valuable insights into the likely structural features of the core pyridazine (B1198779) framework.

Detailed crystallographic studies have been conducted on several derivatives, offering a glimpse into the molecular geometry and packing arrangements that the substitution pattern on the pyridazine ring can induce.

Crystal Structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile

A notable derivative, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, has been synthesized and its structure elucidated by single-crystal X-ray diffraction. amanote.com The compound crystallizes in the monoclinic space group P21/c. amanote.com

The analysis revealed that the benzene (B151609) and pyridazine rings are not coplanar, exhibiting a torsion angle of -43.4° between C1-C6-C7-C9. amanote.com The crystal structure is stabilized by weak intermolecular interactions between the nitrogen atoms of adjacent molecules. amanote.com

Table 1: Crystallographic Data for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile amanote.com

| Parameter | Value |

| Empirical Formula | C₁₁H₇ClN₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.817(3) |

| b (Å) | 13.533(10) |

| c (Å) | 19.607(15) |

| β (°) | 93.401(10) |

| Volume (ų) | 1009.9(13) |

| Z | 4 |

| R-factor (%) | 9.06 |

Data sourced from Growing Science. amanote.com

Crystal Structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one

Another derivative, 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, provides further understanding of the structural behavior of the (4-chlorophenyl)pyridazine moiety. nih.gov In this molecule, the 1,6-dihydropyridazine ring is essentially planar. nih.gov

A significant feature is the dihedral angle of 40.16 (7)° between the pyridazine and the benzene rings, indicating a twisted conformation. nih.govnih.gov The crystal packing is characterized by N—H⋯O hydrogen bonds, which link centrosymmetrically related molecules into dimers. nih.gov These dimers are further connected through C—H⋯O and C—H⋯Cl hydrogen bonds to form a three-dimensional network. nih.gov

Table 2: Selected Bond Lengths and Dihedral Angles for 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one nih.gov

| Feature | Value |

| Cl1—C4 bond length (Å) | 1.7379 (17) |

| N1—N2 bond length (Å) | 1.3620 (16) |

| Dihedral angle (pyridazine/benzene) | 40.16 (7)° |

| Dihedral angle (pyridazine/morpholine) | 12.97 (9)° |

Data sourced from the National Center for Biotechnology Information. nih.gov

Crystal Structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate

The crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate also reveals non-planar arrangement of the ring systems. biokeanos.com The pyridazine and chlorobenzene (B131634) rings are nearly planar to each other, with a small dihedral angle of 8.54 (11)°. biokeanos.com In contrast, the pyridazine and pyridine (B92270) rings are significantly twisted, subtending a dihedral angle of 57.27 (5)°. biokeanos.com The crystal structure is stabilized by a network of intermolecular hydrogen bonds, including C—H⋯Cl and N—H⋯O interactions. biokeanos.com

These examples from related derivatives consistently show a non-coplanar relationship between the pyridazine and the 4-chlorophenyl rings, a feature that is likely to be present in the parent compound, this compound, influencing its electronic properties and intermolecular interactions.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of molecules. By solving approximations of the Schrödinger equation, DFT can determine the electron distribution and energy levels, which are fundamental to a molecule's stability and reactivity. For pyridazine (B1198779) derivatives, methods like DFT using the B3LYP functional with a basis set such as 6-31+G(d,p) are commonly employed to calculate optimized geometries, vibrational frequencies, and electronic parameters. sci-hub.seresearchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's chemical reactivity. The HOMO energy level indicates the ability to donate electrons, while the LUMO energy level reflects the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap generally signifies higher stability and lower chemical reactivity. nih.gov

For chlorodiazines like the pyridazine core in the title compound, the specific lobes of the LUMO or even the LUMO+1 orbital are key in predicting reactivity towards nucleophiles. wuxiapptec.com In related heterocyclic systems, DFT calculations have been used to determine these energy values precisely. For example, calculations on a similar pyridazinone derivative, 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, revealed HOMO and LUMO energy levels of -9.05 eV and -1.01 eV, respectively. nih.gov Studies on other complex substituted piperidines also utilize HOMO-LUMO analysis to describe charge transfer within the molecule. researchgate.net These calculations help rationalize the observed chemical behavior and guide the synthesis of new derivatives with tailored electronic properties. researchgate.netnih.gov

Table 1: Representative Frontier Orbital Energies for Related Heterocyclic Compounds

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Source |

| 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one | AM1 | -9.05 | -1.01 | 8.04 | nih.gov |

| Pt(bipy)Cl₄ | LSDA/SDD | - | - | 1.687 | nih.gov |

| Pt(en)Cl₄ | LSDA/SDD | - | - | 2.055 | nih.gov |

| Pt(dach)Cl₄ | LSDA/SDD | - | - | 2.118 | nih.gov |

Note: Data for the exact title compound is not publicly available. The table shows values for related structures to illustrate the typical output of such analyses.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. It is used to predict how a molecule will interact with other molecules, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In MEP maps, red-colored regions indicate a high electron density and are prone to electrophilic attack, while blue regions signify low electron density and are susceptible to nucleophilic attack.

For heterocyclic compounds, MEP analysis helps to identify sites for hydrogen bonding and other non-covalent interactions, which are crucial for ligand-receptor binding. sci-hub.seresearchgate.net The map can reveal the electrophilic nature of hydrogen atoms and the nucleophilic character of heteroatoms like nitrogen and oxygen, providing a rationale for observed intermolecular interactions in crystal structures and binding pockets. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein or enzyme. This method is essential in drug discovery for screening virtual libraries of compounds and hypothesizing their mechanism of action at a molecular level.

Docking algorithms explore various possible conformations of the ligand within the binding site of a target and score them based on binding affinity or energy. The resulting poses predict the most stable binding mode. For pyridazine and pyridazinone derivatives, docking studies have been conducted to predict their interactions with various microbial protein targets. amazonaws.comresearchgate.net For instance, studies on pyrazine-based heterocycles have evaluated their binding modes within the active sites of bacterial enzymes, such as DNA gyrase. nih.gov The predicted binding orientation reveals which parts of the molecule are critical for anchoring it within the receptor's pocket.

Beyond predicting the binding pose, docking simulations identify the specific amino acid residues in the target protein that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. In studies of pyridazinone derivatives, docking results have highlighted key interactions with the receptor proteins of pathogens like Staphylococcus aureus and Escherichia coli. amazonaws.com Similarly, docking of a pyrazine-pyridone derivative against a bacterial target (PDB: 4DUH) revealed a high binding affinity attributed to a hydrogen-donor and a π-hydrogen bond. nih.gov Identifying these key interaction sites is crucial for understanding the structural basis of the ligand's activity and for designing more potent and selective inhibitors.

Table 2: Example Molecular Docking Results for Related Pyridazine/Pyrazine Compounds

| Compound Class | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interactions Noted | Source |

| Pyridazinone Derivatives | S. aureus proteins | - | Binding energy suggests potential antibacterial activity | amazonaws.com |

| Pyrazine-pyridone (5d) | Bacterial target (4DUH) | -7.4519 | Hydrogen-donor bond, π-hydrogen bond | nih.gov |

| BCMTP (Piperidine deriv.) | SARS-CoV-2 Mpro (6WCF) | - | Identified as a potential antiviral agent | researchgate.net |

Note: This table presents findings for related heterocyclic structures to demonstrate the application and output of molecular docking simulations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing insights into the conformational flexibility of the ligand and the stability of its interaction with the target. researchgate.net

MD simulations are used to assess the stability of the binding pose predicted by docking. By simulating the solvated ligand-protein complex for nanoseconds, researchers can observe whether the key interactions are maintained over time. The analysis of the simulation trajectory can reveal important conformational changes in both the ligand and the protein upon binding. For complex heterocyclic systems, MD simulations have been used to understand the stability of ligand interactions with viral targets like the SARS-CoV-2 main protease, confirming that the docked conformation remains stable within the dynamic environment of the binding pocket. researchgate.net This validation is a critical step in confirming the potential of a compound as a viable drug candidate.

Virtual Screening Techniques for Drug-Likeness and Activity Prediction

In the realm of modern drug discovery, computational chemistry has emerged as an indispensable tool for the rational design and evaluation of potential therapeutic agents. Virtual screening, a key computational technique, allows for the rapid assessment of large libraries of chemical compounds to identify those with the highest probability of possessing desired biological activities and favorable pharmacokinetic profiles. For the chemical compound 3-Chloro-6-(4-chlorophenyl)pyridazine , and related pyridazine derivatives, these in silico methods are crucial for predicting their potential as drug candidates, particularly for central nervous system (CNS) targets.

Virtual screening for drug-likeness and activity involves the use of various computational models and algorithms to evaluate a compound's physicochemical properties and predict its behavior in a biological system. exlibrisgroup.comjksus.org This pre-synthesis or pre-testing analysis helps to prioritize compounds for further development, thereby saving significant time and resources. jksus.org Two important frameworks utilized in this context are the Central Nervous System Multiparameter Optimization (CNS MPO) and the Golden Triangle Rule. exlibrisgroup.comresearchgate.net

The six fundamental physicochemical properties incorporated into the CNS MPO algorithm are:

Lipophilicity (cLogP): The logarithm of the partition coefficient between n-octanol and water. It is a measure of a molecule's oil/water solubility.

Calculated Distribution Coefficient at pH 7.4 (cLogD): The logarithm of the distribution coefficient at physiological pH, which is crucial for compounds with ionizable groups.

Molecular Weight (MW): The mass of a molecule.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which correlates with hydrogen bonding potential and membrane permeability.

Number of Hydrogen Bond Donors (HBD): The number of hydrogen atoms attached to electronegative atoms (usually nitrogen or oxygen).

Most Basic Center (pKa): The pKa of the most basic nitrogen atom in the molecule.

For pyridazine derivatives, which have shown potential for treating neurodegenerative diseases like Alzheimer's, the CNS MPO algorithm can be applied to guide the selection of candidates with a higher probability of successful CNS penetration and efficacy. jksus.orgresearchgate.net

The following table illustrates the parameters and their optimal ranges for achieving a high CNS MPO score.

| Parameter | Abbreviation | Desirability (Score = 1.0) |

| Lipophilicity | cLogP | 2.0 - 4.0 |

| Distribution Coefficient | cLogD | 1.0 - 3.0 |

| Molecular Weight | MW | 250 - 350 |

| Topological Polar Surface Area | TPSA | 40 - 70 Ų |

| Hydrogen Bond Donors | HBD | 0 - 1 |

| Most Basic Center | pKa | 7.5 - 9.5 |

| Data based on CNS MPO desirability functions. researchgate.netacs.org |

The "Golden Triangle" is another valuable in silico model used to predict drug-likeness, specifically focusing on properties that influence a compound's absorption and membrane permeability. lifechemicals.com This rule provides a graphical representation where the x-axis typically represents the logarithm of the distribution coefficient (logD) and the y-axis represents the molecular weight (MW). The "golden triangle" defines a region in this chemical space where compounds are more likely to have good oral absorption and metabolic stability.

The rule suggests that for optimal absorption and to avoid being a substrate for the efflux transporter P-glycoprotein (P-gp), which can pump drugs out of the brain, a compound's properties should fall within a specific range. lifechemicals.com The general guidelines for the Golden Triangle are:

Molecular Weight (MW): 200 to 500 g/mol

Lipophilicity (logD): -2 to 5

By plotting the calculated MW and logD of a compound like This compound or its analogues, researchers can quickly visualize its potential for good absorption and permeability. lifechemicals.com Compounds falling within the "golden triangle" are prioritized for further investigation as they are predicted to have a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This rule is particularly relevant when considering oral administration for CNS-targeted therapies.

The application of the Golden Triangle rule to pyridazine derivatives can help in identifying candidates that not only have the potential to cross the blood-brain barrier but also possess the necessary characteristics for effective drug delivery and metabolic stability. jksus.orgresearchgate.net

The following table summarizes the key parameters of the Golden Triangle rule.

| Parameter | Range | Rationale |

| Molecular Weight (MW) | 200 - 500 g/mol | Balances size for permeability with sufficient complexity for activity. |

| Lipophilicity (logD) | -2 to 5 | Ensures adequate solubility and membrane partitioning. |

| Data based on the principles of the Golden Triangle rule for drug design. lifechemicals.com |

Biological and Pharmacological Research of Pyridazine Derivatives

Anticancer and Antiproliferative Investigations

The pyridazine (B1198779) nucleus is a versatile scaffold for developing new pharmacologically active compounds with anticancer properties. A massive number of pyridazine-containing compounds have been synthesized and evaluated, targeting a diverse array of biological processes involved in cancer initiation and progression. Several approved pyridazine-based drugs are already on the market, and many analogues are in various stages of clinical trials, highlighting the scaffold's promise in oncology.

The anticancer effects of pyridazine derivatives are often attributed to their ability to interfere with fundamental cellular processes required for tumor growth, such as cell division and proliferation.

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs. Several studies have identified pyridazine derivatives as potent inhibitors of tubulin polymerization. By binding to tubulin, typically at the colchicine (B1669291) binding site, these compounds disrupt the formation of microtubules. This disruption of microtubule dynamics leads to mitotic arrest and ultimately induces apoptosis (programmed cell death) in cancer cells. For example, a series of novel pyrrol-2-one and pyridazin-3(2H)-one derivatives were synthesized and shown to inhibit tubulin polymerization, with some compounds exhibiting high binding affinities to the colchicine binding site on tubulin.

Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. A hallmark of cancer is the uncontrolled proliferation of cells due to a dysregulated cell cycle. Many pyridazine derivatives exert their anticancer effects by inducing cell cycle arrest at specific phases, thereby preventing cancer cells from dividing.

G2/M Phase Arrest: Several pyridazine compounds have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle. For instance, certain 3,6-disubstituted pyridazines were found to elicit a significant increase in the cell population within the G2/M phase in breast cancer cells. This arrest is often a consequence of the disruption of microtubule function, which prevents the cell from successfully completing mitosis.

G0/G1 and S Phase Arrest: Other pyridazine derivatives have been found to induce cell cycle arrest in the G0/G1 or S phases. One pyridazinone-based compound was shown to induce G0-G1 phase arrest in a non-small cell lung cancer (NSCLC) cell line. Another study revealed that a different derivative could arrest and inhibit the growth of breast cancer cells in the S phase. This arrest is often linked to the inhibition of key regulatory proteins like cyclin-dependent kinases (CDKs).

Modern cancer research increasingly focuses on targeted therapies that specifically attack cancer cells by interfering with molecules needed for their growth and survival. Pyridazine derivatives have emerged as valuable scaffolds for designing such targeted inhibitors.

Kinase Inhibition: Protein kinases are crucial players in cell signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a common feature of many cancers, making them attractive therapeutic targets. Pyridazine-based scaffolds have been successfully incorporated into numerous kinase inhibitors.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels that tumors need to grow. Inhibition of the VEGFR-2 signaling pathway is an effective antiangiogenic strategy. Several pyridazine-containing compounds have been reported to exhibit potent inhibitory activity against VEGFR-2.

CDK Inhibition: Cyclin-dependent kinases (CDKs) are essential for cell cycle progression. A series of 3,6-disubstituted pyridazines were evaluated for their ability to inhibit CDK2, with some compounds showing good inhibitory activity at nanomolar concentrations.

Other Kinase Targets: Pyridazine derivatives have also been developed to target other kinases implicated in cancer, such as JNK1, anaplastic lymphoma kinase (ALK), and breakpoint cluster region-Abelson kinase (BCR-ABL).

Other Targeted Approaches: Beyond kinase inhibition, pyridazine derivatives are being explored for other targeted strategies, including the inhibition of glutaminase (B10826351) 1 (GLS1) and bromodomain-containing proteins (BRD), which are involved in tumor metabolism and epigenetic regulation, respectively. Furthermore, some derivatives have been designed as estrogen receptor alpha (ERα) inhibitors for the treatment of hormone-dependent breast cancer.

| Derivative Class | Target Cancer | Mechanism of Action | Research Findings |

| Pyrrol-2-one & Pyridazin-3(2H)-one Derivatives | Various Cancer Cell Lines | Tubulin Polymerization Inhibition | Showed broad-spectrum growth inhibitory activity; docked into the colchicine binding site of tubulin. |

| 3,6-Disubstituted Pyridazines | Breast Cancer | CDK2 Inhibition, Cell Cycle Arrest (G2/M) | Exerted good inhibitory activity against CDK2 and induced apoptosis. |

| Pyridazinone-based Diarylurea Derivatives | Melanoma, NSCLC, Prostate, Colon | VEGFR-2 Inhibition, Cell Cycle Arrest (G0/G1) | Demonstrated significant anticancer activity and potent inhibition of VEGFR-2. |

| Phosphoryl-substituted Steroidal Pyridazines | Hormone-dependent Breast Cancer | ERα Inhibition | Blocked the expression of ERα and modulated downstream signaling pathways. |

Antimicrobial and Antifungal Studies

The rise of drug-resistant pathogens presents a major global health challenge, necessitating the discovery of new antimicrobial agents. The pyridazine scaffold has been extensively investigated for its potential to yield compounds with antibacterial and antifungal properties.

Numerous studies have reported the synthesis of pyridazine derivatives with significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria.

The antibacterial spectrum of these compounds can be quite broad. For example, various pyridazinone derivatives have been tested against strains such as Staphylococcus aureus (including MRSA), Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. In one study, certain pyridazinone compounds were found to be particularly effective against Acinetobacter baumannii and P. aeruginosa (Gram-negative), while another was most active against MRSA (Gram-positive). Another investigation into pyridazine-3-sulfonamides found that several of the synthesized compounds were highly active against various bacterial isolates, with an efficacy comparable to the standard antibiotic Ciprofloxacin.

The structural features of the pyridazine derivatives play a crucial role in determining their antibacterial potency and spectrum. For instance, research has shown that cis-isomers of certain pyridazinium compounds are consistently more active than their trans-isomers. Additionally, the nature and position of substituents on the pyridazine ring can significantly influence the activity and selectivity against different bacterial species.

| Derivative Class | Tested Bacteria | Efficacy Highlights |

| Pyridazinone Derivatives | E. coli, S. aureus (MRSA), S. typhimurium, A. baumannii, P. aeruginosa | Compound 13 showed potent activity against Gram-negative bacteria (MIC = 3.74 µM against A. baumannii). Compound 3 was most active against Gram-positive MRSA (MIC = 4.52 µM). |

| Pyridazine-3-sulfonamides | Various bacterial isolates | Compounds 7a-j were among the most toxic against the tested bacteria. |

| Pyrazolo[3,4-c]pyridazine Derivatives | Gram-positive and Gram-negative bacteria | Compounds 4i, 4'f, 4''d, 4''e, 4''f showed significant action against both bacterial types. |

| Pyridazinium Compounds | S. aureus, B. subtilis, P. aeruginosa | Saturated derivatives were more active on P. aeruginosa, while partially saturated ones were more active on S. aureus and B. subtilis. |

In addition to their antibacterial properties, pyridazine derivatives have also demonstrated significant potential as antifungal agents. They have been tested against a variety of human and plant pathogenic fungi.

Several studies have highlighted the efficacy of pyridazinone derivatives against fungi like Candida albicans, Aspergillus niger, and various Fusarium species. In one study, a thiosemicarbazone derivative and a N-cyanoacetyl dihydropyridazinone derivative of pyridazin-3(2H)-one showed spectacular results against Fusarium solani and Alternaria solani. Another study on pyrazolo-pyridazine derivatives found that several compounds exhibited potent antifungal activity, with some showing significant action against C. albicans. However, in some cases, while compounds showed good antibacterial action, they did not exert any inhibition against the tested fungal isolates. This highlights the specificity of the structure-activity relationship for different microbial classes.

Neurodegenerative Disease Research

Research into the application of pyridazine derivatives for neurodegenerative diseases like Alzheimer's and Parkinson's disease is an emerging and promising field. The mechanisms underlying these diseases often involve complex processes like neuroinflammation and synaptic dysfunction.

A recent patent application described a series of novel pyridazine derivatives as inhibitors of the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a component of the inflammatory process, and its aberrant activity has been implicated in a range of complex diseases, including Alzheimer's and Parkinson's disease. By inhibiting NLRP3, these pyridazine compounds could potentially mitigate the neuroinflammation that contributes to the pathology of these conditions.

Furthermore, another line of research discovered a series of pyridazine derivatives capable of improving cognitive functions in mouse models of Alzheimer's disease. One particular compound was found to enhance the structural and functional plasticity of the tripartite synapse—a key structure for neuronal communication. This was associated with an increase in the size of dendrites and dendritic spines, structures that are often lost in neurodegenerative disorders. These findings suggest that pyridazine derivatives may offer a therapeutic approach for enhancing or preserving synaptic function in diseases like Alzheimer's. While research in this area is less extensive than in oncology or microbiology, the initial results are highly encouraging.

Amyloid Inhibition Mechanisms

The aggregation of amyloid-beta (Aβ) peptides is a primary pathological indicator of Alzheimer's disease. The inhibition of this process is a key therapeutic strategy under investigation. nih.govresearchgate.net Research has explored various molecules, including small organic compounds, peptides, and nanoparticles, to prevent or disrupt the formation of Aβ fibrils. nih.govnih.govrsc.org These inhibitors can act by modulating the conformation of amyloid peptides, stabilizing non-pathological forms, or disrupting the hydrogen bonds necessary for aggregate formation. researchgate.net While the broader class of heterocyclic compounds is of interest in neurodegenerative disease research, specific studies detailing the direct interaction or inhibitory mechanisms of 3-Chloro-6-(4-chlorophenyl)pyridazine on amyloid-beta aggregation are not extensively documented in the reviewed literature.

Glutamate (B1630785) Transporter EAAT2 Activation Studies

The excitatory amino acid transporter 2 (EAAT2) is crucial for clearing glutamate from synaptic clefts, and its dysfunction can lead to excitotoxicity, a process implicated in neurodegenerative diseases. unisi.itnih.gov Enhancing EAAT2 expression and function through small-molecule activators is a promising neuroprotective strategy. nih.gov

Research has identified pyridazine derivatives as potent translational activators of EAAT2. unisi.itnih.gov A notable example is the pyridazine derivative LDN/OSU-0212320, which has been shown to increase EAAT2 protein levels, thereby protecting neurons from glutamate-mediated injury. unisi.itnih.gov Structure-activity relationship (SAR) studies on thiopyridazine derivatives revealed that the pyridazine core and a thioether group were essential for activity. Modifications to the benzylthioether portion of the molecule led to derivatives that significantly enhanced EAAT2 levels. researchgate.net While these studies establish the pyridazine scaffold as a key pharmacophore for EAAT2 activation, specific experimental data on the EAAT2 activation potential of this compound itself is not detailed in the available research.

Anti-Alzheimer's and Parkinson's Disease Potential

The neuroprotective effects derived from the activation of the glutamate transporter EAAT2 suggest a potential therapeutic role for pyridazine derivatives in neurodegenerative conditions like Alzheimer's and Parkinson's disease. nih.govnih.govnih.gov Glutamate excitotoxicity is a known factor in the neuronal damage characteristic of these diseases. nih.govnih.gov

By activating EAAT2, compounds based on the pyridazine scaffold can help restore normal glutamate homeostasis, offering a potential mechanism to slow disease progression. unisi.itnih.gov For instance, the EAAT2 activator LDN/OSU-0212320 has shown efficacy in animal models of amyotrophic lateral sclerosis (ALS) and epilepsy, highlighting the therapeutic potential of this class of compounds for chronic neurodegenerative diseases. nih.gov The chronic administration of another EAAT2 activator, GTS467, was found to reduce impulsive behavior and promote neuroprotection in a rodent model of Parkinson's disease. nih.gov These findings underscore the potential of targeting EAAT2 with pyridazine-based compounds, although direct studies on this compound in specific Alzheimer's or Parkinson's models have not been reported.

Anti-inflammatory and Analgesic Effects

Derivatives of the pyridazine and pyridazinone core have been the subject of extensive research for their anti-inflammatory and analgesic properties. actascientific.comnih.govresearchgate.net

Studies on various 6-substituted-3(2H)-pyridazinone derivatives have demonstrated significant analgesic and anti-inflammatory activities, in some cases comparable to standard drugs like aspirin (B1665792) and indomethacin. nih.gov For example, a series of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazones were synthesized and found to possess potent analgesic and anti-inflammatory effects with no significant ulcerogenic activity. nih.gov Similarly, research on 6-(p-chlorophenyl)-4-substituted-pyridazin-3(2H)-one compounds, which are structurally related to the subject compound, showed significant analgesic activity in radiant heat-induced pain models. actascientific.com These findings suggest that the 6-(4-chlorophenyl)pyridazine moiety is a promising scaffold for developing new anti-inflammatory and analgesic agents.

Table 1: Analgesic Activity of Selected 6-Phenyl-4-Substituted Benzylidene Tetrahydropyridazin-3(2H)-one Derivatives This table presents data for compounds structurally related to this compound.

| Compound | Substitution on Benzylidene Ring | Analgesic Effect (Reaction Time in Seconds) |

| IIIA | 4-Hydroxy | Significant (p<0.001) vs. control |

| IIIB | 4-Methoxy | Significant (p<0.001) vs. control |

| IIIC | 4-Chloro | Significant (p<0.001) vs. control |

| Data adapted from studies on related pyridazinone derivatives. researchgate.net |

Anticonvulsant Activity

The pyridazine nucleus is a recognized scaffold in the development of anticonvulsant agents. openpharmaceuticalsciencesjournal.comrsc.orgnih.govnih.govmdpi.com Research has shown that various substituted pyridazine and pyridazinone derivatives exhibit activity in preclinical models of epilepsy.

For instance, two series of 6-aryl-4,5-dihydropyridazinones, including derivatives with a 6-(4-chlorophenyl) substituent, were evaluated for their anticonvulsant effects against maximal electroshock (MES) and isoniazid-induced convulsions. openpharmaceuticalsciencesjournal.com The results indicated that these compounds possess moderate to good anticonvulsant activity. openpharmaceuticalsciencesjournal.com Specifically, compounds from the 6-(4-Cl-Phenyl)-4-arylidene-4,5-dihydropyridazin-3(2H)-one series were shown to be active, with methyl derivatives demonstrating higher activity than chloro derivatives in the MES test. openpharmaceuticalsciencesjournal.com Another study on substituted 3-tertiary-amino-6-aryl-pyridazines highlighted the structural and electronic properties that contribute to their anticonvulsant potential. rsc.org

Table 2: Anticonvulsant Activity of 6-(4-Chloro-Phenyl)-4-arylidene-4,5-dihydropyridazin-3(2H)-one Derivatives in MES Test This table presents data for compounds structurally related to this compound.

| Compound ID | Arylidene Substituent | Activity vs. MES-induced Convulsions |

| 3a | Phenyl | Active |

| 3b | 4-Methylphenyl | Active |

| 3c | 4-Methoxyphenyl | Active |

| 3d | 4-Chlorophenyl | Active |

| 3e | 4-Hydroxy-3-methoxyphenyl | Highest Activity in Series |

| Data derived from studies on related pyridazinone derivatives. openpharmaceuticalsciencesjournal.com |

Antileishmanial and Antiparasitic Evaluations

The search for new chemotherapeutic agents against parasitic diseases like leishmaniasis has led to the investigation of various heterocyclic compounds. nih.govrsc.orgnih.govscielo.br Chlorine-containing molecules, in particular, are a significant class of compounds in medicinal chemistry with applications against infectious diseases. chemicalbook.com

While direct studies on the antileishmanial activity of this compound are limited, research on related heterocyclic systems provides some context. For example, a series of 3-nitroimidazo[1,2-b]pyridazine (B98374) derivatives were synthesized and evaluated for their antiparasitic activity, with some showing sub-nanomolar efficacy against Giardia lamblia. nih.gov Other studies have demonstrated the antileishmanial potential of chloroquinoline hybrids and thiazole (B1198619) derivatives. nih.govscielo.br These findings indicate that heterocyclic scaffolds containing chloro-substituents are promising for antiparasitic drug discovery, though specific evaluation of this compound is required to determine its potential in this area.

Other Biological Activities